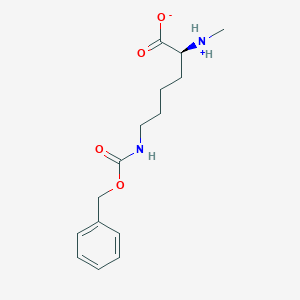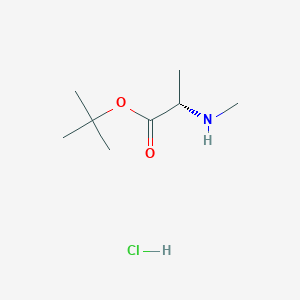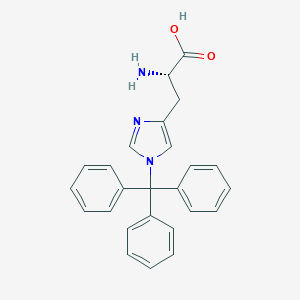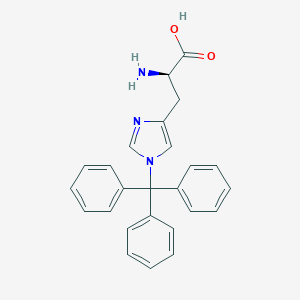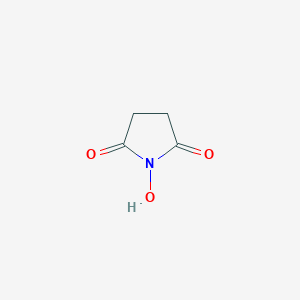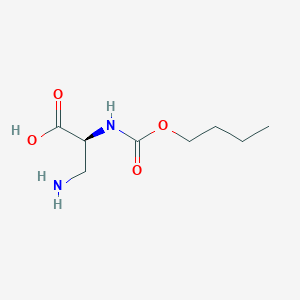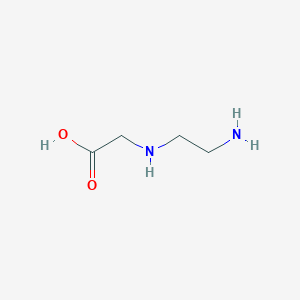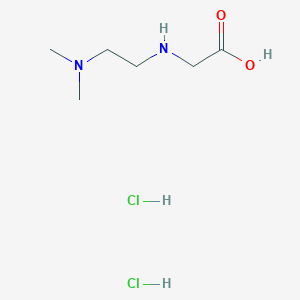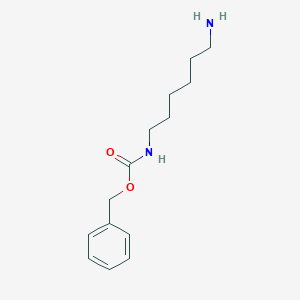
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of (2S,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
69320-90-7 |
|---|---|
Molekularformel |
C8H18ClNO3 |
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H |
InChI-Schlüssel |
OWBFRQWDQDYNNF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Kanonische SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.Cl |
Synonyme |
69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


